Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
CAS No.:
Cat. No.: VC17735883
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O3 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | benzyl 3-(hydroxymethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| Standard InChI | InChI=1S/C18H23N3O3/c1-13(2)17-15(11-22)21-9-8-20(10-16(21)19-17)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,22H,8-12H2,1-2H3 |
| Standard InChI Key | VFADNAFXIJWRNE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Introduction
Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with a specific molecular structure. It is characterized by its CAS number, molecular formula, and molecular weight. The compound's chemical properties and potential applications are of interest in various fields of chemistry and pharmacology.
Synthesis and Preparation
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving condensation, cyclization, and substitution reactions. The synthesis typically requires careful control of reaction conditions to achieve the desired product with high purity.
Potential Applications
Although specific applications of Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate are not well-documented, compounds with similar heterocyclic structures are often explored for their biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The imidazo[1,2-a]pyrazine core is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.
Safety and Handling
-
Signal Word: Warning
-
Precautionary Statements: Specific precautionary statements are not detailed, but handling organic compounds typically requires protective equipment and adherence to standard laboratory safety protocols .
Data Table
| Property | Value |
|---|---|
| CAS Number | 2059926-70-2 |
| Molecular Formula | C18H23N3O3 |
| Molecular Weight | 329.39 g/mol |
| Signal Word | Warning |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume